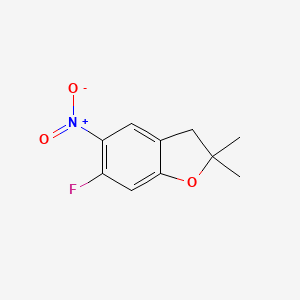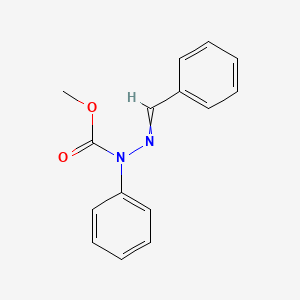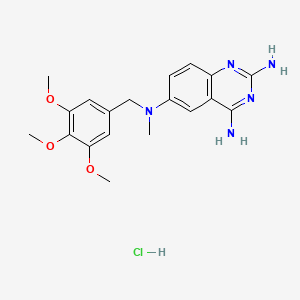
N6-Methyl-N6-(3,4,5-trimethoxybenzyl)quinazoline-2,4,6-triamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N6-Methyl-N6-(3,4,5-trimethoxybenzyl)quinazoline-2,4,6-triamine hydrochloride is a synthetic organic compound with the molecular formula C19H24ClN5O3 and a molecular weight of 405.88 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a quinazoline core substituted with a trimethoxybenzyl group.
準備方法
The synthesis of N6-Methyl-N6-(3,4,5-trimethoxybenzyl)quinazoline-2,4,6-triamine hydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core is typically synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution with Trimethoxybenzyl Group: The trimethoxybenzyl group is introduced through a nucleophilic substitution reaction, where the quinazoline core reacts with a trimethoxybenzyl halide in the presence of a base.
Methylation: The final step involves the methylation of the nitrogen atom in the quinazoline ring using a methylating agent such as methyl iodide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated reactors and purification systems .
化学反応の分析
N6-Methyl-N6-(3,4,5-trimethoxybenzyl)quinazoline-2,4,6-triamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trimethoxybenzyl group, where nucleophiles such as amines or thiols replace one or more methoxy groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
N6-Methyl-N6-(3,4,5-trimethoxybenzyl)quinazoline-2,4,6-triamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a lead compound for the development of new drugs.
作用機序
The mechanism of action of N6-Methyl-N6-(3,4,5-trimethoxybenzyl)quinazoline-2,4,6-triamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trimethoxybenzyl group is believed to play a crucial role in binding to these targets, while the quinazoline core modulates the compound’s overall activity. The exact pathways involved depend on the specific biological system being studied .
類似化合物との比較
N6-Methyl-N6-(3,4,5-trimethoxybenzyl)quinazoline-2,4,6-triamine hydrochloride can be compared with other similar compounds, such as:
N6-Methyl-N6-(3,4,5-trimethoxybenzyl)quinazoline-2,4,6-triamine: The non-hydrochloride form of the compound, which may have different solubility and stability properties.
N6-Methyl-N6-(3,4,5-trimethoxybenzyl)quinazoline-2,4,6-triamine sulfate: Another salt form with potentially different pharmacokinetic properties.
N6-Methyl-N6-(3,4,5-trimethoxybenzyl)quinazoline-2,4,6-triamine phosphate: A phosphate salt form that may be used in different research applications.
The uniqueness of this compound lies in its specific chemical structure and the presence of the hydrochloride group, which can influence its solubility, stability, and overall reactivity .
特性
分子式 |
C19H24ClN5O3 |
|---|---|
分子量 |
405.9 g/mol |
IUPAC名 |
6-N-methyl-6-N-[(3,4,5-trimethoxyphenyl)methyl]quinazoline-2,4,6-triamine;hydrochloride |
InChI |
InChI=1S/C19H23N5O3.ClH/c1-24(10-11-7-15(25-2)17(27-4)16(8-11)26-3)12-5-6-14-13(9-12)18(20)23-19(21)22-14;/h5-9H,10H2,1-4H3,(H4,20,21,22,23);1H |
InChIキー |
BTYXYZQWTBSOFY-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC(=C(C(=C1)OC)OC)OC)C2=CC3=C(C=C2)N=C(N=C3N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


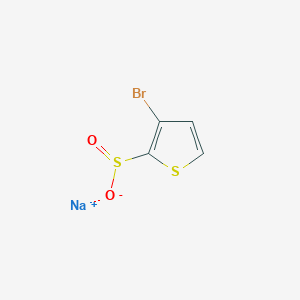
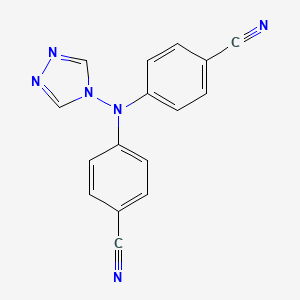
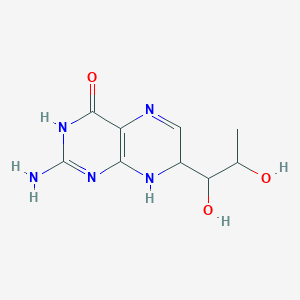
![10-(p-Tolyl)benzo[h]quinoline](/img/structure/B12520400.png)
![6-({[3,4,5-Trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol](/img/structure/B12520402.png)
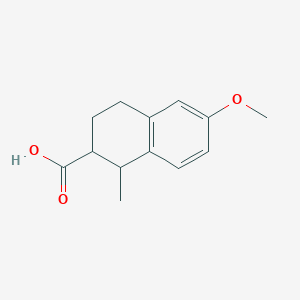
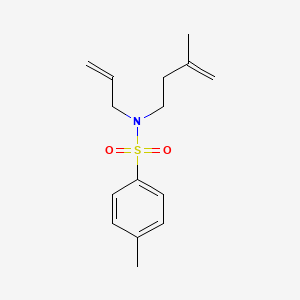

![6,10-Methano[1,3]thiazolo[4,5-i][3]benzazocine](/img/structure/B12520422.png)

![Ethyl {[(2S)-2-hydroxycyclohexyl]sulfanyl}acetate](/img/structure/B12520425.png)
![4-(4-Fluorophenyl)-2-methyl-6-{[6-(piperidin-1-YL)hexyl]oxy}pyrimidine](/img/structure/B12520430.png)
